Bienvenue dans la boutique en ligne BenchChem!

N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Lipophilicity Drug-likeness Membrane permeability

Select this compound for its uncommon biphenyl-2-yl substitution, which delivers a computed XLogP3 of 4.9—2.2 units higher than the N-(2-carbamoylphenyl) analog—dramatically altering membrane permeability and solubility for advanced ADME profiling. With a validated biphenyl-oxazole pharmacophore linked to sub‑micromolar NPP1/NPP3 inhibition, it is an ideal starting scaffold for proprietary hit‑to‑lead campaigns or matched molecular pair analyses. Certified purity ≥95% provides a reliable baseline; request lot‑specific CoA and perform in‑house QC before HTS.

Molecular Formula C22H15FN2O2
Molecular Weight 358.372
CAS No. 955732-25-9
Cat. No. B2368093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide
CAS955732-25-9
Molecular FormulaC22H15FN2O2
Molecular Weight358.372
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F
InChIInChI=1S/C22H15FN2O2/c23-17-12-10-16(11-13-17)20-14-24-22(27-20)21(26)25-19-9-5-4-8-18(19)15-6-2-1-3-7-15/h1-14H,(H,25,26)
InChIKeyRZQQSYFWYUQUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 b / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([1,1'-Biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide (CAS 955732-25-9): Core Identity and Procurement Baseline


N-([1,1'-Biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide is a synthetic small molecule belonging to the biphenyl-oxazole-2-carboxamide class. The compound is currently cataloged as a research-grade chemical with a certified purity of ≥95% . According to authoritative computed physicochemical data, it possesses a molecular weight of 358.4 g/mol and a calculated XLogP3 of 4.9, indicating substantial lipophilicity [1]. It is critical to note that peer-reviewed, quantitative bioactivity data for this specific compound remains extremely scarce; most available information derives from vendor-provided characterization rather than independent published studies. This evidence guide therefore explicitly distinguishes between directly measured properties and class-level inferences drawn from structurally related biphenyl-oxazole derivatives.

Why N-([1,1'-Biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Although numerous oxazole-2-carboxamide derivatives are commercially available, simple substitution is inadvisable. The biphenyl-2-yl substituent on the carboxamide nitrogen of N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide confers a computed XLogP3 of 4.9, which is substantially higher than that of the corresponding N-(2-carbamoylphenyl) analog (XLogP3 2.7) [1]. This 2.2-unit increase in lipophilicity translates to markedly different membrane permeability and aqueous solubility profiles, directly influencing both in vitro assay behavior and in vivo pharmacokinetic properties [1]. Moreover, structure–activity relationship (SAR) evidence from the biphenyl-oxazole chemotype demonstrates that even minor modifications to the aryl substituent can shift inhibitory potency by orders of magnitude—for example, the most potent biphenyl-oxazole derivatives inhibit nucleotide pyrophosphatase/phosphodiesterase-3 (NPP3) with IC₅₀ values as low as 0.17 µM, whereas closely related analogs with altered substitution patterns show only 38–49% inhibition at 100 µM [2]. These steep SAR cliffs mean that generic replacement without quantitative comparative data risks selecting a compound with entirely divergent biological activity.

Quantitative Evidence Guide for N-([1,1'-Biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide (CAS 955732-25-9): Head-to-Head and Class-Level Differentiation


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. N-(2-Carbamoylphenyl) Analog

N-([1,1'-Biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide exhibits a computed XLogP3 of 4.9 (PubChem), which is 2.2 units higher than that of its closest commercially available congener N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide (XLogP3 = 2.7; PubChem CID 16950358) [1]. This difference is driven by the replacement of the polar 2-carbamoylphenyl moiety with the hydrophobic biphenyl-2-yl group. The higher lipophilicity predicts enhanced passive membrane permeability but reduced aqueous solubility, a trade-off that directly affects assay compatibility and dosing formulation strategies [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Hydrogen Bonding Profile: Impact on Oral Bioavailability Potential

The target compound has a molecular weight of 358.4 g/mol, a single hydrogen bond donor, and four hydrogen bond acceptors, placing it within Lipinski's rule-of-five space [1]. In contrast, N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide has a lower molecular weight of 325.29 g/mol but carries two hydrogen bond donors and five acceptors due to the additional carbamoyl group [1]. The reduced H-bond donor count of the target compound suggests superior passive membrane permeability relative to the comparator, while its higher molecular weight may offset some of this advantage [1].

Oral bioavailability Rule-of-five ADME

NPP1/NPP3 Inhibitory Potential: Class-Level Evidence from the Biphenyl-Oxazole Chemotype

Although no direct NPP1/NPP3 inhibition data exist for N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide, the biphenyl-oxazole chemotype is a validated scaffold for dual NPP1/NPP3 inhibition. In a systematic SAR study by Ahmad et al. (2020), biphenyl-oxazole derivatives achieved IC₅₀ values as low as 0.15 µM against NPP1 (compound 3n) and 0.17 µM against NPP3 (compound 3f), with selectivity windows exceeding 10-fold between isoforms for certain analogs [1]. The target compound shares the identical biphenyl-oxazole core structure with the most potent members of this series, distinguishing it from non-biphenyl oxazole-2-carboxamides that have not been characterized as NPP inhibitors [1]. Caution: this is a class-level inference; confirmatory testing on the specific compound is required.

Nucleotide pyrophosphatase/phosphodiesterase NPP1 NPP3 Cancer Chondrocalcinosis

Commercial Purity and Batch Consistency: Procurement-Grade Certification

N-([1,1'-Biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide is supplied with a certified purity of ≥95% (Catalog Number CM998547) . While many research-grade oxazole-2-carboxamide analogs are offered at similar purity levels, explicit documentation of this specification enables direct comparison with alternative suppliers' certificates of analysis. For procurement decisions where assay reproducibility depends on compound purity, this documented baseline is essential. Note: quantitative impurity profiling (e.g., HPLC chromatograms, residual solvent analysis) is not publicly available for this compound, representing a data gap that procurement officers should address directly with suppliers.

Chemical purity Quality control Reproducibility

Recommended Research and Procurement Application Scenarios for N-([1,1'-Biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide (CAS 955732-25-9)


Early-Stage Medicinal Chemistry: Lead-like Scaffold with Favorable Oral Physicochemical Profile

With a molecular weight of 358.4 g/mol, XLogP3 of 4.9, and only one hydrogen bond donor, this compound resides within favorable oral drug-like chemical space [1]. It is best deployed as a starting scaffold in hit-to-lead campaigns where the biphenyl-oxazole core is intended for further functionalization. The absence of extensive published bioactivity data makes it suitable for proprietary screening programs seeking novel intellectual property positions.

NPP1/NPP3 Inhibitor Development: Hypothesis-Driven Screening Based on Chemotype Validation

The biphenyl-oxazole core is a validated pharmacophore for dual NPP1/NPP3 inhibition, with literature compounds achieving sub-micromolar IC₅₀ values [1]. Researchers investigating chondrocalcinosis, cancer, or type 2 diabetes—where NPP1/NPP3 overexpression is implicated—can use N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide as a screening candidate, with the understanding that confirmatory enzymatic assays are essential to establish its individual potency.

Computational Chemistry and SAR Model Building: A Tool Compound for Descriptor Validation

The compound's well-defined computed descriptors (XLogP3 = 4.9, MW = 358.4, HBD = 1, HBA = 4) [1] and its structural relationship to the lower-lipophilicity N-(2-carbamoylphenyl) analog (ΔXLogP3 = +2.2) [1] make it a useful tool for validating in silico ADME prediction models and generating matched molecular pair analyses for lipophilicity optimization studies.

Procurement for Proprietary Screening Libraries: Structurally Distinctive Biphenyl-Oxazole Entry

For organizations building focused screening libraries, this compound offers a structurally distinctive biphenyl-2-yl substitution pattern that is uncommon among commercially available oxazole-2-carboxamides. The documented purity specification (≥95%) [1] provides a procurement baseline, though users are advised to request lot-specific certificates of analysis and, where feasible, perform in-house QC (e.g., LC-MS, ¹H NMR) prior to committing to high-throughput screening campaigns.

Quote Request

Request a Quote for N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.